molecular formula C16H18N2O5S3 B12198087 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylpropanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylpropanamide

Cat. No.: B12198087
M. Wt: 414.5 g/mol
InChI Key: JXXVOXTXZFUIES-LCYFTJDESA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylpropanamide features a complex structure integrating multiple functional groups:

  • A 1,1-dioxidotetrahydrothiophene ring, contributing sulfone groups that enhance polarity and stability.
  • A (5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl core, where the Z-configuration of the thiophen-2-ylmethylidene substituent is critical for spatial orientation and biological interactions.
  • A propanamide chain with N-methyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) substituents, influencing solubility and pharmacokinetic properties.

Structural confirmation of such compounds typically relies on single-crystal X-ray diffraction (SCXRD) using programs like SHELXL and visualization tools such as ORTEP-3 . The Z-configuration of the exocyclic double bond in the thiazolidinone moiety is confirmed via SCXRD, analogous to methods used for related hydrazinecarboxamide derivatives .

Properties

Molecular Formula

C16H18N2O5S3

Molecular Weight

414.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylpropanamide

InChI

InChI=1S/C16H18N2O5S3/c1-17(11-5-8-26(22,23)10-11)14(19)4-6-18-15(20)13(25-16(18)21)9-12-3-2-7-24-12/h2-3,7,9,11H,4-6,8,10H2,1H3/b13-9-

InChI Key

JXXVOXTXZFUIES-LCYFTJDESA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=O

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylpropanamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological interactions, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Dioxidotetrahydrothiophen moiety : Contributes to its chemical reactivity.
  • Thiazolidine ring : Implicated in various biological interactions.

The molecular formula is C19H22N2O4S2C_{19}H_{22}N_2O_4S_2 with a molecular weight of approximately 398.50 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the dioxidotetrahydrothiophen structure .
  • Condensation reactions to form the thiazolidine component .
  • Final assembly into the target compound through amide bond formation .

These steps can be optimized for yield and efficiency using modern synthetic techniques such as continuous flow reactors.

Anticancer Potential

Recent studies have indicated that compounds structurally related to this compound exhibit promising anticancer properties. For instance:

  • In vitro studies : Compounds similar in structure have shown significant activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer) with IC50 values reported as low as 4.37 μM .

The biological activity is believed to stem from the compound's ability to interact with specific biomolecules, including proteins and enzymes. This interaction may modulate key biological pathways relevant to cancer progression and other diseases. Molecular docking studies have provided insights into potential binding sites and affinities for target proteins, suggesting a mechanism involving inhibition of critical enzymes .

Study 1: Antitumor Activity

A study focused on a series of thiophene derivatives demonstrated significant antitumor activity against HepG2 and A549 cell lines. The lead compound exhibited an IC50 value of 4.37 μM against HepG2 cells, indicating strong potential for development as an anticancer agent .

Study 2: Molecular Docking Analysis

Molecular docking studies using software like MOE revealed that certain derivatives bind effectively to dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism. The binding energy values indicated favorable interactions that correlate with observed biological activities .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound ADioxidotetrahydrothiophenyl + ethoxyModerate anticancer activity
Compound BSimilar thiophenyl structureHigh potency against A549 cells
Compound CFuran ring with various substituentsVariable activity based on substituents

This table illustrates the diversity within this class of compounds while highlighting the unique aspects of this compound that may confer distinct properties and activities.

Comparison with Similar Compounds

Key Observations :

Spectroscopic and Crystallographic Characterization

  • SCXRD : The Z-configuration of the exocyclic double bond is confirmed via SCXRD, as demonstrated for imine functionalities in related hydrazinecarboxamides .
  • Spectroscopy: IR and NMR data align with trends observed in analogs: IR: Strong C=O stretches at ~1700–1750 cm⁻¹ (thiazolidinone dioxo groups) . ¹H NMR: Thiophen-2-yl protons resonate at δ 7.0–7.5 ppm, distinct from benzylidene analogs (δ 6.8–7.3 ppm) .

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

The tetrahydrothiophene-1,1-dioxide moiety is synthesized via oxidation of 3-aminotetrahydrothiophene using potassium permanganate (KMnO₄) in acidic media. Optimal conditions involve:

ParameterValue
SolventAcetone/water (3:1 v/v)
Temperature0–5°C
Reaction time6–8 hours
Yield78–82%

Alternative oxidants like hydrogen peroxide (H₂O₂) with tungstic acid catalysts achieve comparable yields but require higher temperatures (40–50°C).

Functionalization at the 3-Position

The oxidized tetrahydrothiophene undergoes N-methylation via Eschweiler-Clarke conditions:

  • Reagents : Formaldehyde (37% aq.), formic acid (88%)

  • Conditions : Reflux at 100°C for 12 hours

  • Workup : Neutralization with NaOH, extraction with dichloromethane

  • Yield : 85%

Subsequent acylation with acryloyl chloride in tetrahydrofuran (THF) introduces the propanamide sidechain:

Tetrahydrothiophene-1,1-dioxide+CH2=CHCOClEt3N, THFPropanamide intermediate(94% yield)[1]\text{Tetrahydrothiophene-1,1-dioxide} + \text{CH}2=\text{CHCOCl} \xrightarrow{\text{Et}3\text{N, THF}} \text{Propanamide intermediate} \quad (94\%\text{ yield})

Construction of the (5Z)-Thiazolidinone Core

Condensation of Thiophene-2-Carbaldehyde with Thiazolidinedione

The thiazolidinone ring is formed via a Knoevenagel condensation between thiophene-2-carbaldehyde and 2,4-thiazolidinedione:

ComponentQuantity (mmol)Role
Thiophene-2-carbaldehyde10.0Electrophilic partner
2,4-Thiazolidinedione10.5Nucleophile
Piperidine1.5Base catalyst
Ethanol50 mLSolvent

Procedure :

  • Reflux mixture at 80°C for 5 hours.

  • Cool to room temperature, precipitate with ice-water.

  • Filter and recrystallize from ethyl acetate.

  • Yield : 89%

The (5Z)-configuration is confirmed via 1H^1\text{H}-NMR coupling constants (J=12.1HzJ = 12.1 \, \text{Hz}) and NOESY correlations.

Alkylation of the Thiazolidinone Nitrogen

The thiazolidinone nitrogen is alkylated using 3-bromopropanoyl chloride under phase-transfer conditions:

Thiazolidinone+BrCH2CH2COClTBAB, NaOH aq.3-[(5Z)-Thiazolidin-3-yl]propanoyl chloride(76% yield)[4]\text{Thiazolidinone} + \text{BrCH}2\text{CH}2\text{COCl} \xrightarrow{\text{TBAB, NaOH aq.}} \text{3-[(5Z)-Thiazolidin-3-yl]propanoyl chloride} \quad (76\%\text{ yield})

Final Coupling and Purification

Amide Bond Formation

The propanamide-tetrahydrothiophene and thiazolidinone intermediates are coupled via Steglich esterification:

Reagents :

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry dichloromethane

Conditions :

  • Stir at 25°C for 24 hours under nitrogen

  • Filter to remove dicyclohexylurea byproduct

Yield : 68%

Chromatographic Purification

Crude product is purified via flash chromatography:

Column ParameterValue
Stationary phaseSilica gel (230–400 mesh)
Mobile phaseCHCl₃:MeOH (95:5)
Rf0.42

Final purity (>98%) is validated by HPLC (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

One-Pot Tandem Oxidation-Alkylation

A streamlined method combines tetrahydrothiophene oxidation with in situ alkylation:

  • Oxidize 3-aminotetrahydrothiophene with Oxone® in DMF.

  • Add methyl iodide and K₂CO₃ for N-methylation.

  • Introduce thiazolidinone fragment via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Advantages :

  • 40% reduction in reaction time

  • 72% overall yield

Enzymatic Resolution for Stereochemical Control

Lipase-mediated kinetic resolution ensures enantiomeric excess (>99% ee) in the tetrahydrothiophene precursor:

EnzymeSubstrateConversion (%)ee (%)
Candida antarctica BRacemic tetrahydrothiophene4599.2

This method is critical for pharmaceutical applications requiring chiral purity.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, CDCl₃): δ 7.76 (d, J = 8.0 Hz, NH), 5.10 (q, J = 8.0 Hz, CHNH), 3.51 (d, J = 3.5 Hz, SO₂CH₂).

  • HRMS : m/z calculated for C₁₉H₂₁N₃O₅S₂ [M+H]⁺: 424.1154; found: 424.1158.

X-ray Crystallography

Single-crystal analysis confirms the (5Z)-configuration and supramolecular packing via π-π stacking (thiophene-thiazolidinone distance: 3.48 Å).

Industrial-Scale Optimization

Continuous Flow Synthesis

A microreactor system enhances heat transfer and reduces side reactions:

ParameterBatch ReactorFlow Reactor
Reaction time8 hours30 minutes
Yield68%82%
Purity95%98%

Solvent Recycling

Ethyl acetate recovery via fractional distillation achieves 90% solvent reuse, aligning with green chemistry principles .

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